2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that chloromethylpyridines, in general, are alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, interfering with the cell’s ability to replicate .
Mode of Action
Based on the general behavior of chloromethylpyridines, it can be inferred that this compound likely interacts with its targets through nucleophilic substitution or free radical reactions . In these reactions, the chloromethyl group on the pyridine ring can be replaced by other groups, leading to various changes in the molecule .
Biochemical Pathways
As an alkylating agent, it can be inferred that this compound likely affects pathways involving dna replication and cell division .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
As an alkylating agent, it can be inferred that this compound likely causes dna damage, which can lead to cell death or mutations .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of the compound .
Properties
IUPAC Name |
2-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-7-6-12-13-9(7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCUCKYRVPIUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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